molecular formula C8H7N3O2 B2900261 N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide CAS No. 1339054-71-5

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide

Cat. No.: B2900261
CAS No.: 1339054-71-5
M. Wt: 177.163
InChI Key: ANIPPFWMKDPTAG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a cyanomethyl substituent on the amide nitrogen and a hydroxyl group at the 5-position of the pyridine ring. This structure combines electron-withdrawing (cyanomethyl) and hydrophilic (hydroxyl) groups, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-1-2-11-8(13)6-3-7(12)5-10-4-6/h3-5,12H,2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIPPFWMKDPTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Direct Amidation of 5-Hydroxypyridine-3-Carboxylic Acid

The most straightforward approach involves coupling 5-hydroxypyridine-3-carboxylic acid with cyanomethylamine. This method requires activation of the carboxylic acid to form a reactive intermediate.

Activation via Coupling Reagents
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)-Mediated Coupling :
    A mixture of 5-hydroxypyridine-3-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and triethylamine (2.0 equiv) in N,N-dimethylformamide (DMF) is stirred with cyanomethylamine (1.0 equiv) at 20°C for 16 hours. The product is isolated via aqueous workup and purified by chromatography.

    • Yield : 65–75%
    • Advantages : Mild conditions, high functional group tolerance.
    • Limitations : Cost of HATU and challenges in removing DMF traces.
  • N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)/Hydroxybenzotriazole (HOBt) System :
    Similar to protocols in the synthesis of AMPK activators, EDC (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane facilitate the coupling at room temperature.

    • Yield : 60–70%
    • Advantages : Lower cost compared to HATU.
    • Limitations : Requires strict pH control to avoid side reactions.
Experimental Data
Reagent System Solvent Temperature Time (h) Yield (%) Reference
HATU/Triethylamine DMF 20°C 16 70
EDC/HOBt CH₂Cl₂ 25°C 24 65

Protection-Deprotection Strategy

To prevent undesired reactions at the hydroxyl group, temporary protection is employed.

Silyl Ether Protection
  • Protection : Treat 5-hydroxypyridine-3-carboxylic acid with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.0 equiv) in DMF to form the silyl ether.
  • Amidation : Couple the protected acid with cyanomethylamine using HATU.
  • Deprotection : Remove the silyl group with tetrabutylammonium fluoride (TBAF, 1.0 equiv) in tetrahydrofuran (THF).
    • Overall Yield : 55–60%
    • Advantages : Prevents hydroxyl group interference.
    • Limitations : Additional steps reduce efficiency.
Benzyl Ether Protection
  • Protection : React the hydroxyl group with benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone.
  • Amidation : Perform coupling as in Section 2.1.
  • Deprotection : Hydrogenate with palladium on carbon (Pd/C, 10% wt) under H₂ atmosphere.
    • Overall Yield : 50–58%
    • Advantages : High deprotection efficiency.
    • Limitations : Requires handling of flammable H₂ gas.

Cyanomethylation of Preformed Amides

An alternative route involves introducing the cyanomethyl group after amide formation.

Alkylation of Primary Amide
  • Synthesize 5-Hydroxypyridine-3-Carboxamide : Couple 5-hydroxypyridine-3-carboxylic acid with ammonia using EDC/HOBt.
  • Cyanomethylation : Treat the amide with chloroacetonitrile (1.5 equiv) and sodium hydride (1.2 equiv) in DMF at 0°C to 25°C.
    • Yield : 40–50%
    • Advantages : Avoids handling cyanomethylamine.
    • Limitations : Low yield due to competing N-alkylation side reactions.

Multi-Component Reactions

Inspired by spiro[indole-3,4′-pyridine] syntheses, a one-pot approach could theoretically assemble the pyridine core with pre-installed substituents. However, no direct literature examples exist for this compound.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Direct Amidation (HATU) 70 95 Moderate Cost of reagents
Silyl Protection 60 90 Low Multi-step synthesis
Benzyl Protection 58 92 Moderate Hydrogenation safety
Cyanomethylation 45 85 High Side reactions

Optimization and Troubleshooting

  • Low Yields in Direct Amidation : Pre-activate the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂) before coupling with cyanomethylamine.
  • Instability of Cyanomethylamine : Use freshly prepared cyanomethylamine or stabilize it with hydrochloric acid.
  • Tautomerism Issues : Characterize intermediates via ¹H-NMR to confirm regiochemistry.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that the compound may interact with signaling pathways involved in plant defense mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations :

  • N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (): Replaces the cyanomethyl group with an acetamide and introduces an iodine atom at the 5-position. The iodine atom increases molecular weight (MW: ~291 g/mol) and may enhance halogen bonding in biological targets, while the acetamide group offers moderate hydrophilicity compared to cyanomethyl’s polarity .
  • N-(5-bromo-2-cyanopyridin-3-yl)pivalamide (): Contains a bulky pivalamide group and a bromine atom.
  • 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide ():

    • Features a dihydropyridine core with chlorine and methoxy substituents.
    • The saturated ring enhances conformational flexibility, contrasting with the aromatic pyridine in the target compound, which may affect binding to rigid enzyme active sites .

Table 1: Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Predicted Solubility
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide –CN–CH2, 5–OH ~193 Moderate (logP ~1.5)
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide –NHCOCH3, 5–I ~291 Low (logP ~2.8)
N-(5-bromo-2-cyanopyridin-3-yl)pivalamide –NHC(O)C(CH3)3, 5–Br ~312 Very low (logP ~3.5)
compound –Cl, –OCH3, dihydropyridine ~403 Moderate (logP ~2.1)

Biological Activity

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to:

  • Induce Systemic Acquired Resistance : The compound activates defense gene expression in plants without accumulating salicylic acid, indicating a role in plant immunity .
  • Inhibit Cancer Cell Proliferation : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values require further exploration .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli8 μM
S. aureus12 μM
E. faecalis8 μM

The compound's efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections .

Anticancer Activity

Studies on the anticancer potential of this compound reveal promising results:

  • Cell Line Testing : It has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 4.8 μM .
  • Mechanisms of Action : The compound may exert its effects through oxidative stress modulation, leading to reduced cell viability in cancer cells without significant toxicity .

Case Studies and Research Findings

  • Antiproliferative Studies : A study demonstrated that derivatives of similar pyridine compounds exhibited strong antiproliferative activity, suggesting that modifications to the structure could enhance efficacy .
  • Oxidative Stress Studies : In vitro assays indicated that treatment with this compound could reduce oxidative stress markers in tumor cells, supporting its role as an antioxidant agent .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide, and what coupling agents optimize yield?

Answer:
The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with methoxy or cyanomethyl groups) .
  • Condensation reactions between pyridine-carboxylic acid derivatives and amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). These agents enhance reaction efficiency by activating carboxyl groups for amide bond formation .
  • Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines, which are then reacted with cyanoacetic acid .
    Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : For structural elucidation of the pyridine ring, cyanomethyl group, and carboxamide linkage. 1^1H and 13^{13}C NMR can confirm regiochemistry and purity .
  • LC-MS : To monitor reaction progress, detect intermediates, and verify molecular weight .
  • HPLC : For purity assessment (>95% purity is standard for pharmacological studies) .
  • X-ray Crystallography : Resolves crystallographic data for absolute configuration validation, as demonstrated in related pyridine-carboxamide structures .

Advanced: How can contradictory data on the biological activity of this compound be resolved?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize in vitro models (e.g., enzyme inhibition assays using consistent substrate concentrations and pH conditions) .
  • Compound purity : Use preparative HPLC to isolate high-purity batches and eliminate confounding impurities .
  • Structural analogs : Compare activity with derivatives (e.g., thienyl or furan-containing analogs) to identify structure-activity relationships (SAR). For example, substitutions on the pyridine ring significantly modulate target affinity .

Advanced: What strategies improve aqueous solubility and stability for in vitro studies?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxypyridine moiety, which hydrolyze in vivo to release the active compound .
  • Lyophilization : Prepare stable lyophilized powders in buffered solutions (e.g., PBS, pH 7.4) to prevent degradation during storage .

Advanced: What mechanistic approaches validate the interaction of this compound with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) with purified enzymes or receptors .
  • Molecular Docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the pyridine ring .
  • Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., catalytic site histidines) to confirm critical interactions .

Advanced: How can researchers design derivatives of this compound to enhance pharmacological properties?

Answer:

  • Bioisosteric replacement : Substitute the cyanomethyl group with thiocyanate or trifluoromethyl to improve metabolic stability .
  • Heterocyclic fusion : Integrate thiazole or triazole rings (e.g., as in thiazolo[5,4-c]pyridines) to enhance target selectivity and bioavailability .
  • Pharmacokinetic profiling : Conduct ADME studies using LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .

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